(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 2-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 2, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1391054-25-3
VCID: VC0163725
InChI: InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl
Molecular Formula: C24H22ClNO
Molecular Weight: 375.9 g/mol

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

CAS No.: 1391054-25-3

Cat. No.: VC0163725

Molecular Formula: C24H22ClNO

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone - 1391054-25-3

Specification

CAS No. 1391054-25-3
Molecular Formula C24H22ClNO
Molecular Weight 375.9 g/mol
IUPAC Name (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3
Standard InChI Key YNEFOXBSBQBQMF-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl

Introduction

(2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH 398 2-chloronaphthyl isomer, is a synthetic cannabinoid compound. It belongs to a class of substances that mimic the effects of cannabis but are structurally distinct from natural cannabinoids like THC. This compound is part of a broader group of synthetic cannabinoids, which have been studied for their potential psychoactive effects and have raised concerns due to their unpredictable side effects and lack of regulation.

Synthesis and Chemical Characteristics

The synthesis of (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves the condensation of a naphthalene derivative with an indole derivative, often through a Friedel-Crafts acylation reaction. This process requires careful control of reaction conditions to achieve the desired product.

Legal Status and Regulatory Concerns

Many synthetic cannabinoids, including compounds similar to (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, are controlled substances in various countries due to their potential for abuse and harm. Regulatory agencies continually update lists of banned substances to include new synthetic cannabinoids as they emerge.

Comparison with Other Synthetic Cannabinoids

CompoundMolecular FormulaMolecular Weight
(2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanoneC24H22ClNO375.9 g/mol
(8-Chloronaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanoneC25H24ClNO389.9 g/mol
1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)-methanoneC23H22N2O342.4336 g/mol

Research Findings and Challenges

Research on synthetic cannabinoids is ongoing, with a focus on understanding their pharmacology and toxicology. Challenges include the rapid emergence of new compounds, making it difficult for regulatory bodies to keep pace with the evolving landscape of synthetic cannabinoids.

Future Directions

Future studies should aim to elucidate the specific mechanisms by which synthetic cannabinoids interact with biological systems, potentially leading to safer therapeutic options or more effective countermeasures against their misuse.

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